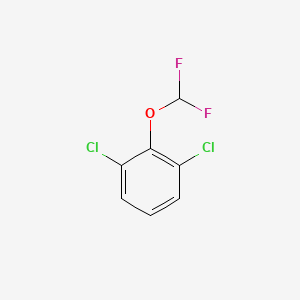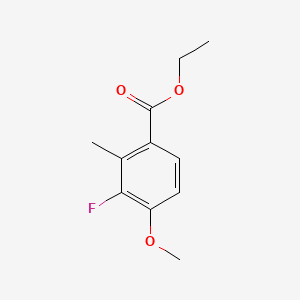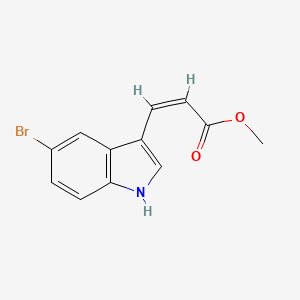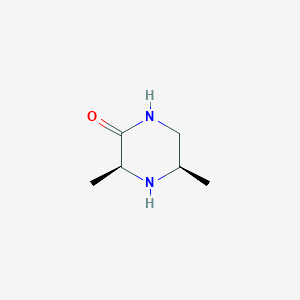
5-Bromo-4-(difluoromethyl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-(difluoromethyl)pyridin-3-amine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, difluoromethyl, and amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki cross-coupling reaction, which uses palladium catalysts to couple brominated pyridine with difluoromethyl boronic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of laboratory methods, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-(difluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to form nitro derivatives or reduced to form more complex amine structures.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form more complex aromatic systems.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For modifying the amine group.
Major Products
Substituted Pyridines: Resulting from substitution reactions.
Complex Aromatic Compounds: From coupling reactions.
Applications De Recherche Scientifique
5-Bromo-4-(difluoromethyl)pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing potential pharmaceutical agents.
Material Science: Investigated for its properties in creating advanced materials.
Biological Studies: Used in the study of enzyme interactions and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action for 5-Bromo-4-(difluoromethyl)pyridin-3-amine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-3-(trifluoromethyl)pyridin-2-amine: Similar structure but with a trifluoromethyl group instead of difluoromethyl.
4-Amino-3-bromopyridine: Lacks the difluoromethyl group but shares the bromine and amine substitutions.
Uniqueness
5-Bromo-4-(difluoromethyl)pyridin-3-amine is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical properties and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C6H5BrF2N2 |
|---|---|
Poids moléculaire |
223.02 g/mol |
Nom IUPAC |
5-bromo-4-(difluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C6H5BrF2N2/c7-3-1-11-2-4(10)5(3)6(8)9/h1-2,6H,10H2 |
Clé InChI |
YOWKUSFSQICPNW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C=N1)Br)C(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B14030653.png)
![7-Fluoro-2-hydroxy-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B14030659.png)

![Methyl 9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylate](/img/structure/B14030679.png)


